2-(2,5-Difluorophenyl)-2-morpholinoethanamine
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Overview
Description
2-(2,5-Difluorophenyl)-2-morpholinoethanamine is an organic compound that features a difluorophenyl group attached to a morpholinoethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-morpholinoethanamine typically involves the reaction of 2,5-difluorobenzaldehyde with morpholine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-2-morpholinoethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and may require specific temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield a difluorophenyl ketone, while reduction could produce a difluorophenyl alcohol .
Scientific Research Applications
2-(2,5-Difluorophenyl)-2-morpholinoethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-morpholinoethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- N-(2,5-Difluorophenyl)-2-pyrazinecarboxamide
- 2,5-Difluoroaniline
Uniqueness
2-(2,5-Difluorophenyl)-2-morpholinoethanamine is unique due to its specific combination of a difluorophenyl group and a morpholinoethanamine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H16F2N2O |
---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H16F2N2O/c13-9-1-2-11(14)10(7-9)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6,8,15H2 |
InChI Key |
JUTUPMHRIVKLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CN)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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